Quinoxaline-6-carbonitrile
Overview
Description
Quinoxaline-6-carbonitrile is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure.
Mechanism of Action
Target of Action
Quinoxaline-6-carbonitrile is a derivative of quinoxaline, a heterocyclic compound that has been studied for its diverse biological activities . These targets play crucial roles in cellular processes such as signal transduction, cell cycle regulation, and apoptosis .
Mode of Action
For instance, some quinoxaline derivatives act as kinase inhibitors, blocking the activity of these enzymes and thereby disrupting cellular processes
Biochemical Pathways
Given that quinoxaline derivatives can act as kinase inhibitors , it is plausible that this compound could affect pathways regulated by these enzymes, such as the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell growth, proliferation, and survival .
Pharmacokinetics
Quinoxaline derivatives have been reported to have good oral bioavailability and tumor-enriched pharmacokinetics , suggesting that this compound may have similar properties.
Result of Action
Quinoxaline derivatives have been reported to show anti-tumor activity, especially in models derived from hematological malignancies . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Quinoxaline-6-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. Notably, this compound has been shown to inhibit protoporphyrinogen oxidase, an enzyme involved in chlorophyll production, through noncovalent interactions such as hydrogen bonding and π-stacking . Additionally, it interacts with cytochrome P450 enzymes, affecting their metabolic functions .
Cellular Effects
This compound exerts significant effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the PI3K/AKT/mTOR signaling pathway, leading to changes in cell proliferation and survival . It also affects gene expression by downregulating MYC and E2F targets, which are involved in oxidative phosphorylation and DNA repair .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It acts as an inhibitor of specific enzymes, such as protoporphyrinogen oxidase, by forming stable complexes through hydrogen bonding and π-stacking interactions . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer and antimicrobial activities. At higher doses, this compound can cause toxic effects, including DNA damage and oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for these transporters, which can affect its therapeutic efficacy and toxicity .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . These localization patterns are crucial for its role in regulating cellular processes and therapeutic outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxaline-6-carbonitrile can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with benzil derivatives in the presence of hexafluoroisopropanol (HFIP) at room temperature, yielding quinoxaline derivatives with high efficiency . Another method utilizes zinc triflate as a catalyst in acetonitrile, providing high yields under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and the use of aqueous solvents are preferred to enhance sustainability and reduce toxicity .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinoxaline 1,4-di-N-oxides, which exhibit enhanced biological activities.
Reduction: Formation of dihydroquinoxalines under specific conditions.
Substitution: Introduction of various functional groups at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Employs reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include quinoxaline derivatives with varied biological and chemical properties, such as antimicrobial, anticancer, and antioxidant activities .
Scientific Research Applications
Quinoxaline-6-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinoxaline-6-carbonitrile can be compared with other similar nitrogen-containing heterocycles:
Quinoline: Another nitrogen-containing bicyclic compound with significant antimicrobial and anticancer activities.
Quinazoline: Known for its anticancer and anti-inflammatory properties.
Phthalazine: Exhibits various pharmacological activities, including antimicrobial and anticancer effects.
Uniqueness: Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its significance in scientific research and industrial applications .
Properties
IUPAC Name |
quinoxaline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIJAECRUMYOAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632195 | |
Record name | Quinoxaline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23088-24-6 | |
Record name | Quinoxaline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoxaline-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of the 4-(((naphthalen-2-yl)alkyl)amino)quinoxaline-6-carbonitrile derivatives discussed in the research?
A1: The research paper [] focuses on methods for producing a specific set of compounds with the general formula I:
Q2: What are the potential applications of these 4-(((naphthalen-2-yl)alkyl)amino)this compound derivatives?
A2: The research paper [] primarily focuses on the synthetic methods for producing these compounds. It does not delve into specific applications or biological activities. Further research is needed to explore the potential applications of these compounds in various fields.
Q3: What are the limitations of the provided research in understanding the full potential of 4-(((naphthalen-2-yl)alkyl)amino)this compound derivatives?
A3: While the research [] provides valuable insights into the synthesis of a specific set of 4-(((naphthalen-2-yl)alkyl)amino)this compound derivatives, it does not cover their biological activities, mechanisms of action, or potential applications. Further research is required to:
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